6-(4-Chlorophenyl)pyridine-3-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
84596-43-0 |
|---|---|
Molecular Formula |
C12H9ClN2O |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
6-(4-chlorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H9ClN2O/c13-10-4-1-8(2-5-10)11-6-3-9(7-15-11)12(14)16/h1-7H,(H2,14,16) |
InChI Key |
VOFGWPAQGUDYAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 6 4 Chlorophenyl Pyridine 3 Carboxamide and Analogues
Strategies for Constructing the 6-(4-Chlorophenyl)pyridine Core
The formation of the central 6-(4-chlorophenyl)pyridine structure is a critical step in the synthesis of the target compound. Key methods for achieving this include cross-coupling reactions and cyclization/annulation strategies.
Cross-Coupling Reactions for Aryl-Pyridine Bond Formation
Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-carbon bonds, particularly for creating biaryl structures like the 6-aryl-pyridine core. researchgate.netnih.gov The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound with an organic halide. youtube.comyoutube.com This reaction is valued for its mild conditions and tolerance of various functional groups. youtube.com In the context of synthesizing the 6-(4-chlorophenyl)pyridine core, this would typically involve the coupling of a pyridine (B92270) derivative with a 4-chlorophenylboronic acid or vice versa.
The general catalytic cycle for a Suzuki-Miyaura coupling involves three main steps:
Oxidative Addition: A palladium(0) catalyst reacts with the organic halide. youtube.com
Transmetalation: The organic group from the organoboron compound is transferred to the palladium complex. youtube.com
Reductive Elimination: The two organic groups are coupled, forming the desired product and regenerating the palladium(0) catalyst. youtube.com
While a variety of palladium catalysts can be used, palladium acetate and tetrakis(triphenylphosphine)palladium(0) are common choices. researchgate.netresearchgate.net The reaction conditions, including the choice of solvent, base, and catalyst, can significantly impact the yield and selectivity. youtube.com
Cyclization and Annulation Approaches to Pyridine Ring Systems
The construction of the pyridine ring itself can be achieved through various cyclization and annulation reactions. These methods often involve the condensation of smaller, more readily available precursors. baranlab.org
One of the most well-known methods for pyridine synthesis is the Hantzsch pyridine synthesis , which is a multi-component reaction typically involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849). acsgcipr.org This reaction proceeds through a dihydropyridine intermediate that is subsequently oxidized to the aromatic pyridine ring. baranlab.org
The Bohlmann-Rahtz pyridine synthesis is another approach that directly yields the aromatic pyridine. acsgcipr.org This method involves the condensation of an enamine with a β-dicarbonyl compound.
Annulation reactions, which involve the formation of a new ring onto a pre-existing one, can also be employed. For instance, a [5+1] annulation approach has been described for the synthesis of substituted pyridines. organic-chemistry.org A self-[3+2] annulation of pyridinium salts has also been reported for creating N-indolizine-substituted pyridine-2(1H)-ones. rsc.org
A one-pot, four-component annulation has been developed for the synthesis of 2,3,4,6-tetraarylpyridines from aromatic aldehydes, methyl ketones, diaryl ethanones, and ammonium (B1175870) acetate. acs.org This method is notable for being solvent-free and not requiring any additives, with water as the only byproduct. acs.org
Approaches for Introducing the Carboxamide Moiety at the 3-Position
Once the 6-(4-chlorophenyl)pyridine core is established, the next critical step is the introduction of the carboxamide group at the 3-position of the pyridine ring.
Multi-Component Reaction Strategies for Direct Carboxamide Formation
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step, reducing waste and simplifying synthetic procedures. researchgate.net While the direct formation of 6-(4-chlorophenyl)pyridine-3-carboxamide in a single multi-component reaction is not widely documented, MCRs are a powerful tool for the synthesis of various pyridine derivatives. researchgate.nettaylorfrancis.com These reactions often involve the condensation of several simple starting materials to build the pyridine ring with desired functionalities in one pot. acsgcipr.org
A tandem four-component reaction has been used to synthesize novel nicotinamide (B372718) derivatives. semanticscholar.org Additionally, a three-component synthesis of pyridylacetic acid derivatives has been achieved through the arylation and decarboxylative substitution of Meldrum's acids. acs.org
Condensation Reactions for Pyridine Carboxamide and Carbothioamide Synthesis
Condensation reactions are fundamental to the formation of amides. A useful method for the preparation of carboxamides from various carboxylic acids and amines utilizes pyridine-3-carboxylic anhydride (B1165640) (3-PCA) in the presence of 4-(dimethylamino)pyridine (DMAP). oup.com This reaction proceeds under mild conditions with a simple experimental procedure. oup.comresearchgate.net
Derivatization and Structural Modifications of the Pyridine-3-carboxamide (B1143946) Scaffold
The pyridine-3-carboxamide framework allows for derivatization at several key positions, enabling the exploration of structure-activity relationships. Modifications typically focus on the phenyl ring, the pyridine nitrogen, and the carboxamide group to modulate the compound's biological and chemical characteristics.
The electronic and steric properties of substituents on the phenyl ring attached to the pyridine core can significantly influence the compound's activity. semanticscholar.org Researchers have explored a variety of substitutions to understand these effects. For instance, in the development of novel fungicides, different groups on the phenyl ring of related pyridine carboxamide structures were investigated to determine their impact on antifungal activity. nih.gov
Similarly, modifications involving the pyridine nitrogen are a key strategy. While direct substitution on the pyridine nitrogen of the 6-phenylpyridine-3-carboxamide core is less common, related synthetic strategies for pyridine derivatives often involve N-oxide formation or quaternization to alter the electronic properties of the ring. acs.org These modifications can impact the molecule's reactivity and biological interactions. nih.gov The synthesis of related thieno[2,3-b]pyridines, for example, demonstrates that the pyridine nitrogen is often not involved in oxidative dimerization reactions, suggesting its availability for targeted modifications. acs.orgnih.gov
Table 1: Examples of Substituent Variations on Related Pyridine Carboxamide Scaffolds
| Compound Reference | Scaffold | Phenyl Ring Substituent | Observed Impact |
|---|---|---|---|
| Compound 3f nih.gov | 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Phenylamino | Good in vivo antifungal activity against Botrytis cinerea nih.gov |
| Compound 3i jst.go.jp | 6-chloro-N-(2-((4-chlorophenyl)amino)phenyl)nicotinamide | (4-chlorophenyl)amino | Data for structure confirmation provided jst.go.jp |
The carboxamide moiety is a critical site for structural diversification. A common synthetic approach involves the condensation reaction between a pyridine carboxylic acid and various amines to generate a library of N-substituted carboxamides. jst.go.jp This method allows for the introduction of a wide range of functional groups, significantly altering the compound's physicochemical properties.
For example, the synthesis of novel pyridine carboxamide derivatives as potential succinate (B1194679) dehydrogenase inhibitors involved reacting pyridine carboxylic acid with various diarylamine intermediates. nih.govjst.go.jp The resulting amide linkage is often crucial for the biological potency of these compounds. nih.gov The synthesis of 3-pyridylnicotinamide, through the reaction of nicotinoyl chloride and 3-aminopyridine, further illustrates the straightforward formation of the amide bond to create bidentate ligands. wikipedia.org
In a study focused on agents against bacterial wilt, a series of N-(4-phenylthiazol-2-yl) nicotinamide derivatives were synthesized by reacting nicotinic acid derivatives with substituted amino-4-phenyl-thiazoles, highlighting the versatility of the amide bond formation in creating complex analogues. nih.gov
Table 2: Synthetic Approaches for Modifying the Carboxamide Group
| Starting Materials | Reaction Type | Resulting Moiety | Reference |
|---|---|---|---|
| Pyridine carboxylic acid + Di-arylamine intermediate | Condensation reaction | N-di-aryl carboxamide | jst.go.jp |
| Nicotinoyl chloride + 3-aminopyridine | Acylation | N-(pyridin-3-yl)nicotinamide | wikipedia.org |
| Nicotinic acid derivatives + Substituted amino-4-phenyl-thiazoles | Amidation | N-(4-phenylthiazol-2-yl) nicotinamide | nih.gov |
Advanced Synthetic Techniques and Methodological Innovations (e.g., Microwave Irradiation)
To improve reaction times, yields, and environmental footprint, advanced synthetic techniques are increasingly employed in the synthesis of pyridine derivatives. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient construction of these heterocyclic scaffolds.
Microwave irradiation can significantly accelerate reaction rates, often reducing reaction times from hours to minutes. rsc.org This technique has been successfully applied to the synthesis of various pyridine and imidazo[1,2-a]pyridine derivatives. rsc.orgresearchgate.net For instance, a microwave-mediated, three-component reaction of chalcones, 3-aminobut-2-enenitrile, and ammonium acetate has been used to produce 2,4,6-trisubstituted pyridine-3-carbonitrile derivatives in good yields. The advantages of MAOS include higher yields, minimized side reactions, and often solvent-free or reduced-solvent conditions, making it an eco-friendly approach.
Another innovative approach involves the use of novel dehydrosulfurizing agents. In the synthesis of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines from thiourea precursors, a mixture of iodine and triethylamine was used as an effective dehydrosulfurizing agent at room temperature, offering an alternative to traditional methods that require heating. mdpi.com These methodological innovations contribute to the efficient and versatile synthesis of complex heterocyclic compounds.
Computational Chemistry and Molecular Modeling Studies of 6 4 Chlorophenyl Pyridine 3 Carboxamide Derivatives
Molecular Docking Simulations for Ligand-Target Interaction Profiling
Molecular docking is a cornerstone of computational drug design, enabling the prediction of the preferred orientation of a ligand when bound to a target protein. For derivatives of 6-(4-Chlorophenyl)pyridine-3-carboxamide, these simulations are crucial for understanding their mechanism of action and for the rational design of more potent and selective analogs.
Elucidation of Binding Modes and Key Intermolecular Interactions
Molecular docking studies on pyridine-carboxamide analogs have revealed diverse binding modes within the active sites of various protein targets. The interactions governing the stability of the ligand-protein complex are multifaceted and include hydrogen bonding, π–π stacking, and van der Waals forces.
For instance, in a study of novel pyridine-3-carboxamide (B1143946) analogs, molecular docking identified a potent analog that displayed significant interactions within the target's binding pocket. The presence of a chloro group at the para position of a phenyl ring was found to be exceptionally effective in some cases, highlighting the importance of this substitution in mediating favorable interactions. researchgate.netdntb.gov.uanih.gov The carboxamide moiety itself is a key player in forming hydrogen bonds with amino acid residues in the active site. researchgate.net
A study on N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide, a compound with structural similarities, demonstrated strong interactions with its target protein. researchgate.net This suggests that the 4-chlorophenyl group is a key pharmacophoric feature that can be exploited in the design of potent inhibitors.
Prediction of Binding Affinities and Inhibition Constants
One of the primary goals of molecular docking is to predict the binding affinity of a ligand for its target, which is often expressed as a binding energy score. Lower binding energy values typically indicate a more stable ligand-protein complex and, consequently, a higher predicted activity. For pyridine-3-carboxamide analogs, docking studies have been employed to rank compounds based on their predicted binding affinities and to prioritize them for synthesis and biological evaluation. nih.gov
In a study on pyridine-3-carboxamide analogs targeting Ralstonia solanacearum, the most potent compound exhibited a strong binding energy, which correlated with its high inhibitory activity. nih.gov The inhibition constant (Ki) is another critical parameter that can be estimated from docking simulations, providing a quantitative measure of the inhibitor's potency. For a series of pyridine (B92270) carboxamide derivatives investigated as urease inhibitors, the IC50 values, which are related to the inhibition constant, were determined and correlated with the docking scores. mdpi.com
It is important to note that while docking scores provide a valuable estimation of binding affinity, they are theoretical predictions and should be validated experimentally.
| Compound Series | Target | Predicted Binding Energy (kcal/mol) | Key Finding |
| Pyridine-3-carboxamide analogs | Ralstonia solanacearum lectin | Not specified, but potent analog showed strong binding | Chloro group at the para position was found to be effective. researchgate.netdntb.gov.uanih.gov |
| Pyridine carboxamide derivatives | Urease | Not specified, but potent inhibitors identified | Correlation between docking scores and IC50 values. mdpi.com |
Quantum Chemical Calculations for Electronic Structure and Reaction Mechanism Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic properties of molecules, which in turn govern their reactivity and intermolecular interactions. For this compound derivatives, DFT calculations can provide insights into their electronic structure, chemical reactivity, and potential reaction mechanisms.
Studies on related chlorophenyl-containing heterocyclic compounds have utilized DFT to analyze their optimized geometry, vibrational frequencies, and electronic properties. nih.gov Such calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the energy gap between them. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule.
DFT can also be used to generate a Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the surface of the molecule. The MEP map is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing clues about how the molecule will interact with its biological target. For instance, the negative potential regions around the oxygen and nitrogen atoms of the carboxamide group would be expected to act as hydrogen bond acceptors.
Homology Modeling and Receptor-Based Drug Design Approaches
In many cases, the three-dimensional structure of the protein target for a class of compounds is not experimentally available. In such scenarios, homology modeling provides a viable alternative for generating a reliable 3D model of the target protein. This technique relies on the principle that proteins with similar sequences adopt similar structures.
For example, in a study of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives targeting Mycobacterium tuberculosis, the crystal structure of the target protein was not available. Researchers successfully constructed a homology model of the target protein using the crystal structure of a homologous protein from a related species as a template. nih.gov This model was then used for molecular docking studies to investigate the binding modes of the inhibitors.
Once a reliable model of the target receptor is obtained, either through experimental methods or homology modeling, it can be used for receptor-based drug design. This approach involves designing novel ligands that are complementary in shape and chemical properties to the target's binding site. By analyzing the key interactions identified through docking simulations of known active compounds, new derivatives of this compound can be designed with improved binding affinities and selectivity. This iterative process of design, synthesis, and testing, guided by computational modeling, is a powerful strategy in modern drug discovery.
In Silico Approaches for Target Identification and Validation
Identifying the specific molecular target of a bioactive compound is a critical yet challenging step in drug discovery. In silico target identification, also known as target fishing, has emerged as a powerful set of computational techniques to predict the potential protein targets of a small molecule. nih.govdntb.gov.ua These methods can be broadly categorized into ligand-based and receptor-based approaches.
Ligand-based methods rely on the principle that structurally similar molecules often bind to the same protein targets. By comparing the chemical structure of this compound to databases of compounds with known biological activities, potential targets can be inferred.
Receptor-based approaches, on the other hand, involve docking the small molecule of interest against a large panel of protein structures to identify those with which it is predicted to bind with high affinity. This "reverse docking" approach can provide a list of potential targets that can then be experimentally validated.
Structure Activity Relationship Sar Studies of 6 4 Chlorophenyl Pyridine 3 Carboxamide Analogues
Impact of Substituents on the Chlorophenyl Moiety on Biological Potency and Selectivity
The 4-chlorophenyl group at the 6-position of the pyridine (B92270) ring is a key structural feature. Studies on related heterocyclic compounds have demonstrated that the nature and position of substituents on this phenyl ring can significantly modulate biological potency. For instance, in a series of N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives, a chloro group at the para position of the phenyl ring was found to be exceptionally effective for antibacterial activity against Ralstonia solanacearum. dundee.ac.ukresearchgate.net This suggests that the electronic properties and steric bulk of the substituent at this position are important for target interaction.
To illustrate the potential impact of these substitutions, a representative data table based on trends observed in similar compound series is presented below.
| Compound | R1 (Chlorophenyl Ring Substituent) | Relative Potency | Selectivity Profile |
|---|---|---|---|
| Reference | 4-Cl | Baseline | Moderate |
| Analogue 1a | 4-F | Slightly Decreased | Similar to Reference |
| Analogue 1b | 4-Br | Slightly Increased | Similar to Reference |
| Analogue 1c | 3,4-diCl | Potentially Increased | May Vary |
| Analogue 1d | 4-CH3 | Decreased | Altered |
Influence of Pyridine Ring Substitutions on Target Engagement and Inhibitory/Agonistic Activity
Modifications to the pyridine core of 6-(4-chlorophenyl)pyridine-3-carboxamide are pivotal in defining the compound's interaction with its biological target. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and its basicity can be tuned by the presence of various substituents. A review of pyridine derivatives has indicated that the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity, whereas halogens or bulky groups might lead to a decrease in activity. nih.gov
The following table illustrates potential effects of pyridine ring substitutions based on findings from related series.
| Compound | Pyridine Ring Substituent | Effect on Target Engagement | Observed Activity |
|---|---|---|---|
| Reference | None | Baseline | Baseline Potency |
| Analogue 2a | 2-OH | Enhanced H-bonding | Potentially Increased |
| Analogue 2b | 5-F | Altered electronics | Variable |
| Analogue 2c | 2-NH2 | Potential for new H-bonds | Potentially Increased |
| Analogue 2d | 4-CH3 | Steric hindrance | Potentially Decreased |
Role of the Carboxamide Linkage and N-Substitution in Modulating Biological Response
The carboxamide linkage at the 3-position of the pyridine ring is a crucial pharmacophoric element, often involved in key hydrogen bonding interactions with biological targets. The amide NH and carbonyl oxygen can act as hydrogen bond donor and acceptor, respectively. The potency of many pyridine-3-carboxamide (B1143946) analogues has been attributed to this amide linkage. dundee.ac.ukresearchgate.net
Substitution on the amide nitrogen (N-substitution) provides a vector for modifying the compound's properties. In a study of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives as inhibitors of the sodium-calcium exchanger (NCX), the hydrophobicity and shape of the N-substituent were found to be critical for inhibitory activity. nih.gov For example, an N-(3-aminobenzyl) group was shown to be a potent inhibitor. nih.gov This indicates that the size, shape, and electronic nature of the N-substituent can be tailored to optimize interactions with specific subpockets of the target protein. Both N-alkyl and N-aryl substitutions can lead to significant changes in biological response.
A representative data table summarizing the effects of N-substitution is provided below.
| Compound | N-Substituent | Impact on Biological Response |
|---|---|---|
| Reference | -H (unsubstituted) | Baseline activity |
| Analogue 3a | -CH3 | Altered H-bonding and lipophilicity |
| Analogue 3b | -Phenyl | Potential for π-π stacking interactions |
| Analogue 3c | -Benzyl | Increased lipophilicity and conformational flexibility |
| Analogue 3d | -(3-aminobenzyl) | Introduces basic group for potential ionic interactions |
Scaffold Hopping and Bioisosteric Replacements within Pyridine-3-carboxamide Series
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel chemotypes with improved properties. nih.gov In the context of the this compound series, these approaches can be employed to address issues such as metabolic liabilities or to explore new intellectual property space.
Bioisosteric replacement of the pyridine ring with other heterocycles (e.g., pyrimidine (B1678525), pyrazine (B50134), or even non-aromatic saturated rings) can maintain the necessary spatial arrangement of key functional groups while altering physicochemical properties like solubility and metabolic stability. rsc.orgchemrxiv.org For example, replacing a phenyl ring with a pyridyl substituent is a common strategy to increase robustness towards oxidative metabolism. rsc.org Similarly, the 4-chlorophenyl moiety could be replaced with other aromatic or heteroaromatic rings to probe for improved interactions with the target.
Scaffold hopping involves more significant changes to the core structure. nih.gov For the pyridine-3-carboxamide scaffold, this could involve replacing the pyridine with a fused heterocyclic system like pyrido[1,2-a]pyrimidin-4-one, which has been explored in the context of flavonoid bioisosteres. researchgate.net Such modifications aim to retain the key pharmacophoric features while presenting a completely novel core structure.
Development of Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For the this compound series, QSAR models can be developed to predict the potency of novel analogues and to guide the design of more effective compounds.
A QSAR study on 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives revealed that the inhibition of reverse NCX activity was dependent on the hydrophobicity (π) and the shape (B(iv)) of the substituent at the 3-position of the N-phenyl ring. nih.gov In a related series of 6-arylpyrazine-2-carboxamides, QSAR models indicated that the inhibitory activity against Trypanosoma brucei was correlated with the presence of an N-sec-butylformamide and a substituted benzene (B151609) ring. nih.gov
These examples demonstrate that by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of this compound analogues with known biological activities, a predictive QSAR model could be constructed. Such a model would help in identifying the key structural features that are most influential for the desired biological effect and would enable the in silico screening of virtual compounds before their synthesis, thereby accelerating the drug discovery process. frontiersin.org
Biological Evaluation and Mechanistic Investigations of Pyridine 3 Carboxamide Derivatives
Anti-Infective Research
The pyridine-3-carboxamide (B1143946) scaffold has been extensively explored for its potential in combating a wide range of infectious diseases. The electronic properties of the pyridine (B92270) ring, combined with the hydrogen bonding capabilities of the carboxamide group, make these compounds promising candidates for interacting with various biological targets in pathogenic microorganisms.
Antituberculosis Activity and Mode of Action
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the emergence of drug-resistant strains. japsonline.com Pyridine carboxamide derivatives have been identified as a promising class of compounds with potent antitubercular activity. nih.gov
Research into novel arylcarboxamides has demonstrated that this class of compounds can be effective against drug-sensitive (DS), multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. rsc.org For instance, certain naphthamide derivatives, which share the carboxamide feature, have shown minimum inhibitory concentrations (MIC) comparable to the first-line anti-TB drug ethambutol. rsc.org These compounds retained their high activity against both MDR and XDR M. tuberculosis strains, indicating their potential to overcome existing resistance mechanisms. rsc.org While specific data for 6-(4-Chlorophenyl)pyridine-3-carboxamide is not extensively detailed in the available literature, the broader class of pyridine and pyrazine (B50134) carboxamides has shown significant promise. For example, studies on pyrazine carboxamides revealed derivatives with MICs below 2 mg/L against M. tuberculosis. nih.gov The activity of these compounds is often influenced by the nature of the substituents on the aromatic rings. nih.gov
| Compound Class | Derivative Example | M. tuberculosis Strain | Activity (MIC) |
|---|---|---|---|
| Naphthamide | 13c | Drug-Sensitive (DS) | 6.55 µM |
| Naphthamide | 13d | Drug-Sensitive (DS) | 7.11 µM |
| Naphthamide | 13c & 13d | MDR & XDR | High Activity Retained |
| Pyrazine Carboxamide | N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide | H37Rv | IC90 = 0.819 µg/mL |
The mechanism of action for many antitubercular pyridine carboxamides involves novel targets, which is crucial for combating drug resistance. One such target is the cytochrome bc1 complex, specifically the QcrB subunit, which is a key component of the electron transport chain in M. tuberculosis. nih.govnih.gov Inhibition of QcrB disrupts the bacterium's energy metabolism, leading to cell death. nih.govacs.org Various heterocyclic compounds, including pyrazolo[1,5-a]pyridine-3-carboxamides and imidazo[2,1-b]thiazole-5-carboxamides, have been identified as potent inhibitors of QcrB. nih.gov
Another important mechanism involves the activation of prodrugs by mycobacterial enzymes. Certain pyridine carboxamide derivatives have been shown to be prodrugs that require activation by the amidase AmiC from M. tuberculosis. nih.govnih.govresearchgate.net AmiC hydrolyzes the carboxamide bond, releasing an active metabolite that subsequently inhibits an essential cellular process. nih.gov For example, the hydrolysis of one pyridine carboxamide derivative was found to release two metabolites, 5-butyl-2-pyridinecarboxylic acid and 1-aminoisoquinoline. nih.gov This mode of action is particularly promising as it relies on a bacterial enzyme for activation, potentially increasing selectivity.
Antibacterial and Antifungal Activities
Beyond their antitubercular effects, pyridine-3-carboxamide derivatives have demonstrated a wider spectrum of anti-infective properties.
The pyridine-3-carboxamide scaffold is a key component in compounds exhibiting broad-spectrum antibacterial activity. Studies on related structures, such as N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide, have shown a high degree of inhibition against both Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, and Gram-negative bacteria including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. ijpbs.com The antimicrobial efficacy is often dependent on the specific substitutions on the core structure. nih.gov For example, the presence of chloro, bromo, or methoxy (B1213986) groups on the phenyl ring of some isonicotinic acid hydrazide derivatives resulted in highly active antimicrobial agents. nih.gov
| Compound Class | Bacterial Strain | Activity |
|---|---|---|
| N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide | Staphylococcus aureus (Gram-positive) | High Inhibition |
| Escherichia coli (Gram-negative) | High Inhibition | |
| Isonicotinic Acid Hydrazides (Chloro-substituted) | Gram-positive bacteria | High Activity |
| Gram-negative bacteria | High Activity |
A primary mechanism for the antibacterial action of many pyridine-3-carboxamide derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase (GyrB) and topoisomerase IV. nih.govnih.govnih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial drugs. nih.govnih.gov Pyridine-3-carboxamide-6-yl-ureas, for instance, have been designed as inhibitors targeting the ATPase subunit of DNA gyrase. nih.gov This inhibition leads to disruption of DNA supercoiling and decatenation processes, ultimately resulting in bacterial cell death. nih.gov Compounds from this class have shown potent inhibition of both E. coli DNA gyrase and topoisomerase IV, suggesting a dual-targeting mechanism of action. nih.govnih.gov This dual-targeting is advantageous as it can reduce the likelihood of resistance development.
Antifungal Efficacy against Specific Strains
The pyridine-3-carboxamide scaffold is a core component of several antifungal agents. nih.gov Studies on various derivatives have demonstrated their efficacy against a range of fungal pathogens. Nicotinamide (B372718) itself has shown significant activity against Candida albicans, including fluconazole-resistant strains, and can inhibit biofilm formation. researchgate.netnih.gov Its antifungal effect is also noted against non-albicans Candida species and Cryptococcus neoformans. researchgate.netnih.gov
Derivatives of nicotinamide have been synthesized and tested for more potent and specific antifungal activities. For instance, a study on nicotinamide derivatives revealed a compound, designated 16g, with a potent minimum inhibitory concentration (MIC) of 0.25 μg/mL against C. albicans SC5314. nih.gov This compound also showed significant activity against six fluconazole-resistant C. albicans strains, with MIC values ranging from 0.125 to 1 μg/mL. nih.gov The mechanism of action for some of these derivatives is believed to involve the disruption of the fungal cell wall. nih.gov
Another study focused on 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, a compound sharing the 6-chloro-nicotinamide core, which displayed good in vivo antifungal activity against Botrytis cinerea, a fungus that causes grey mold disease in many plant species. researchgate.net The efficacy of this compound was found to be comparable to the commercial fungicide thifluzamide. researchgate.net
Below is a table summarizing the antifungal activity of selected nicotinamide derivatives against various fungal strains.
| Compound/Derivative | Fungal Strain | Activity (MIC/Inhibition) | Source(s) |
| Nicotinamide (NAM) | Candida albicans SC5314 | MIC50: 20 mM | researchgate.netnih.gov |
| Nicotinamide (NAM) | Fluconazole-resistant C. albicans | Significant activity | researchgate.net |
| Nicotinamide (NAM) | Cryptococcus neoformans | Active | researchgate.net |
| Derivative 16g | Candida albicans SC5314 | MIC: 0.25 μg/mL | nih.gov |
| Derivative 16g | Fluconazole-resistant C. albicans | MIC: 0.125–1 μg/mL | nih.gov |
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea | 76.9% inhibition rate | jst.go.jp |
Antiviral Properties
The pyridine-3-carboxamide structure is a recurring motif in compounds investigated for antiviral properties. nih.gov While specific antiviral data for this compound is not detailed in the available literature, research on related analogs highlights the potential of this chemical class.
For example, 6-Aminonicotinamide (6-AN), an analog of niacin, has been identified as a novel inhibitor of Hepatitis B Virus (HBV) replication and Hepatitis B surface antigen (HBsAg) production. nih.gov In studies using HepG2-NTCP cells and a mouse model, 6-AN treatment led to a significant decrease in HBsAg and other viral markers. nih.gov The proposed mechanism involves the inhibition of HBV SpI, SpII, and core promoters by reducing the transcription factor PPARα, which in turn decreases HBV RNA transcription. nih.gov
Another study on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives identified them as dual inhibitors of HIV-1 reverse transcriptase (RT). nih.gov Several compounds in this series inhibited the RT-associated RNase H function in the low micromolar range and also suppressed viral replication in cell-based assays. nih.gov
These findings suggest that modifications to the pyridine-3-carboxamide scaffold can yield compounds with significant antiviral activity against various viral targets.
Anticancer and Antiproliferative Investigations
The potential of pyridine derivatives as anticancer agents is an active area of research. nih.gov The structure-activity relationship of these compounds indicates that specific substitutions can significantly enhance their antiproliferative effects against cancer cell lines. mdpi.com
Evaluation against Various Cancer Cell Lines (e.g., HepG2, HeLa, Reh)
While direct cytotoxic data for this compound against HepG2, HeLa, and Reh cell lines are scarce, studies on closely related structures provide valuable insights.
A study on novel pyridine and pyrazolyl pyridine conjugates reported the synthesis of 6-(4-Chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. nih.gov This compound, which shares the 6-(4-chlorophenyl)pyridine core, was evaluated for its cytotoxic activity. One of the intermediate compounds in the synthesis (compound 9) showed potent cytotoxicity against both MCF-7 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values of 0.34 μM and 0.18 μM, respectively. nih.gov
In another study, various nicotinamide derivatives were synthesized and tested against a panel of human cancer cell lines, including HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast). nih.govacs.org The results indicated that several compounds had interesting antitumor activity, particularly as anti-hepatocellular and anti-colon carcinoma agents. nih.govacs.org For example, coumarin-3-carboxamide derivatives with 4-fluoro and 2,5-difluoro benzamide (B126) substitutions were found to be potent against HepG2 and HeLa cancer cell lines. nih.gov
Enzyme Inhibition Studies beyond Antimicrobial Applications
Diacylglycerol O-Acyltransferase 1 (DGAT-1) Inhibition
Extensive literature searches did not yield specific data on the Diacylglycerol O-Acyltransferase 1 (DGAT-1) inhibitory activity of this compound. While the broader class of pyridine-carboxamide derivatives has been explored for DGAT-1 inhibition, research directly evaluating this specific compound is not publicly available.
Autotaxin Inhibition
There is currently no publicly available research detailing the investigation of this compound as an inhibitor of autotaxin.
Casein Kinase 2 (CK2) Inhibition
Scientific literature lacks specific studies on the inhibitory effects of this compound on Casein Kinase 2 (CK2). While various heterocyclic compounds are known to inhibit CK2, the activity of this particular molecule has not been reported. nih.gov
Receptor Agonist and Inverse Agonist Activities
The pyridine-3-carboxamide scaffold has been identified as a novel template for the development of Cannabinoid Receptor 2 (CB2) agonists. nih.gov Research into this class of compounds has led to the identification of potent and selective CB2 agonists with potential applications in analgesia. nih.govnih.gov However, specific data on the CB2 receptor agonistic activity of this compound is not available in the current body of scientific literature.
Structurally related biarylpyrazole carboxamides have been investigated as inverse agonists of the Cannabinoid Receptor 1 (CB1R). nih.gov Studies have shown that the carboxamide moiety plays a crucial role in the interaction with key residues in the receptor, which is linked to their inverse agonist activity. nih.gov Nevertheless, there is no direct research available on the CB1R inverse agonism of this compound or its closely related analogues.
Agricultural and Plant Health Applications
Recent research has highlighted the potential of pyridine-3-carboxamide derivatives in agriculture, specifically in combating bacterial diseases in plants. A study focused on developing novel analogs to treat bacterial wilt in tomatoes, caused by Ralstonia solanacearum, synthesized and evaluated a series of N-(4-phenylthiazol-2-yl) nicotinamide derivatives. nih.gov
One of the notable compounds from this study, N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide, which is structurally similar to this compound, demonstrated significant efficacy. This analog, designated as compound 4a in the study, was particularly effective against R. solanacearum. nih.gov
The research revealed that the positions and types of substituents on the aromatic rings of these compounds strongly influenced their biological activity. Compound 4a , featuring a chloro group at the para position of the phenyl ring, was exceptionally effective. nih.gov
Detailed Research Findings:
Plant Growth Promotion: Beyond its antimicrobial properties, compound 4a also promoted vegetative and reproductive growth in tomato plants. nih.govnih.gov Seed treatment with this compound led to increased seed germination and seedling vigor. nih.govnih.gov
Interactive Data Table: Effect of Compound 4a on Tomato Seed Germination and Vigor
| Treatment Concentration of Compound 4a | Germination Rate (%) | Vigor Index |
| 0.001% | 92 ± 0.51 | 1613.06 ± 5.95 |
| Control | 88 ± 0.56 | 1186.10 ± 3.78 |
Data sourced from a study on pyridine-3-carboxamide analogs against bacterial wilt in tomatoes. nih.gov
The study suggests that the strategic design and synthesis of these pyridine-3-carboxamide analogs offer an effective approach to targeting and controlling R. solanacearum and the resulting bacterial wilt in tomatoes. nih.gov The high potency of these analogs is attributed in part to their amide linkage. nih.gov
Efficacy against Plant Pathogens (e.g., Ralstonia solanacearum and Bacterial Wilt in Tomatoes)
Analogs of pyridine-3-carboxamide have demonstrated significant efficacy in controlling bacterial wilt in tomatoes, a disease caused by the pathogen Ralstonia solanacearum. researchgate.netsemanticscholar.org A study focused on developing novel derivatives found that the positions and types of substituents on the aromatic rings strongly influenced their biological activity. nih.govdntb.gov.ua
Table 1: Effect of Pyridine-3-carboxamide Analog (Compound 4a) on Tomato Seed Quality Parameters
| Treatment Concentration | Germination Rate (%) | Vigor Index |
|---|---|---|
| 0.001% | 92 ± 0.51 | 1613.06 ± 5.95 |
Data sourced from a study on pyridine-3-carboxamide analogs, showing the impact of the most active compound (4a) on tomato seed germination and vigor. researchgate.netnih.gov
Promotion of Plant Growth and Enhancement of Disease Resistance
The mechanism for enhancing disease resistance involves inducing the plant's own defense responses. Molecular docking studies suggest that these compounds can bind effectively to key pathogen proteins, such as the Monomeric Ralstonia solanacearum lectin, which is crucial for host recognition and invasion. researchgate.netresearchgate.net This interaction inhibits the pathogen's ability to infect the plant, thereby bolstering the plant's resistance. researchgate.netnih.gov The results from these studies indicate that seed treatment with these compounds can significantly improve the germination and vigor index of tomato seeds. nih.gov
Fungicidal Action
Derivatives of pyridine carboxamide have been identified as potent fungicides, with a mechanism of action targeting cellular respiration in fungi. nih.govnih.gov Research into novel pyridine carboxamides bearing a diarylamine-modified scaffold revealed that several compounds exhibited moderate to good in vitro antifungal activity. nih.govjst.go.jp
One derivative, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (compound 3f), displayed significant in vivo antifungal activity against Botrytis cinerea, a common plant pathogenic fungus. nih.govnih.gov The primary mode of action for these compounds is the inhibition of succinate (B1194679) dehydrogenase (SDH), a critical enzyme in the mitochondrial tricarboxylic acid cycle and respiratory chain. nih.gov The inhibitory activity of compound 3f against B. cinerea SDH was found to be comparable to that of the commercial fungicide thifluzamide. nih.govjst.go.jp Molecular docking studies confirmed that these compounds could fit commendably into the active site of SDH, indicating a strong binding interaction. nih.govjst.go.jp
Table 2: Fungicidal Activity of Pyridine Carboxamide Derivative (Compound 3f) against Botrytis cinerea
| Compound | Concentration | In Vivo Preventative Efficacy (%) | IC₅₀ (SDH Inhibition) |
|---|---|---|---|
| Compound 3f | 200 mg/L | 53.9% | 5.6 mg/L (17.3 µM) |
| 100 mg/L | 49.0% | ||
| 50 mg/L | 27.1% | ||
| Thifluzamide | 200 mg/L | 55.2% | 7.61 mg/L (14.4 µM) |
| 100 mg/L | 41.2% | ||
| 50 mg/L | 33.8% |
Data from a study evaluating novel pyridine carboxamide derivatives. nih.gov
Herbicide Safening Effects
Pyridine carboxylic acids are a known class of herbicides that mimic plant growth hormones, leading to abnormal growth and death in susceptible plants. vt.edu To protect crops from the phytotoxic effects of such herbicides, chemical agents known as safeners are often used. epo.orgepo.org Safeners work by selectively enhancing the crop's ability to metabolize the herbicide without affecting the herbicide's efficacy on target weeds. mdpi.com
The primary mechanism of safening involves the induction of detoxifying enzymes in the crop plant, such as glutathione (B108866) S-transferases (GSTs) and cytochromes P450. mdpi.comnih.gov These enzymes catalyze the conjugation and breakdown of the herbicide into non-toxic substances. mdpi.com Safeners can be applied as a seed treatment or sprayed as a mixture with the herbicide. epo.org While studies have focused on applying safeners to crops treated with pyridine carboxylate herbicides, the potential of this compound itself to act as a safener has not been extensively documented. However, the pyridine carboxamide structure is central to this area of agrochemical research. epo.orggoogle.com
Other Therapeutic and Biological Activities
Anthelmintic Activity
Derivatives containing pyrimidine (B1678525) and carboxamide moieties have been investigated for their anthelmintic (anti-parasitic worm) properties. researchgate.netshd-pub.org.rs In one study, a series of new pyrimidine derivatives featuring both sulphonamide and carboxamide groups were synthesized and evaluated for in vitro anthelmintic activity against the Indian earthworm, Pheretima posthuma. shd-pub.org.rs
The results showed that all synthesized compounds possessed some degree of anthelmintic property. shd-pub.org.rs Several of the tested carboxamide derivatives demonstrated significant effects, causing paralysis and death in the worms at a concentration of 100 mg/mL, with efficacy approaching that of the reference drug albendazole. shd-pub.org.rs Another study also found that pyridine heterocyclic derivatives showed promise as anthelmintic agents. mdpi.com
Table 3: Anthelmintic Activity of Pyrimidine Carboxamide Derivatives against Pheretima posthuma
| Compound | Concentration | Mean Paralyzing Time (min) | Mean Death Time (min) |
|---|---|---|---|
| 21a | 100 mg/mL | 15 | 18 |
| 21c | 100 mg/mL | 14 | 16 |
| 21g | 100 mg/mL | 19 | 20 |
| Albendazole | 100 mg/mL | 10 | 13 |
Data from a study on pyrimidine derivatives bearing carboxamide and sulphonamide moieties. shd-pub.org.rs
Otoprotective Potential
The core structure of the subject compound, pyridine-3-carboxamide, is also known as nicotinamide (a form of vitamin B3). Nicotinamide and its derivatives have been studied for their potential to protect the inner ear from damage, a property known as otoprotection. nih.govresearchgate.net
Research has shown that nicotinamide derivatives like dihydronicotinamide riboside (NRH) can protect against aminoglycoside-induced ototoxicity. nih.govresearchgate.net The mechanism involves the activation of SIRT1, a signaling protein that regulates mitochondrial function, which in turn inhibits apoptosis (cell death) of auditory hair cells and decreases the production of damaging reactive oxygen species (ROS). nih.govresearchgate.net Furthermore, increasing intracellular levels of NAD+, a coenzyme derived from nicotinamide, has been shown to provide significant protection against oxaliplatin-induced neurotoxicity and ototoxicity in the cochlea. nih.gov This protective effect is linked to antioxidant and anti-apoptotic actions, as well as the critical role of NAD+ in cellular energy supply. nih.gov
Medicinal Chemistry and Drug Discovery Perspectives of 6 4 Chlorophenyl Pyridine 3 Carboxamide Scaffold
Lead Identification and Optimization Strategies
The discovery of new drugs often begins with the identification of a "lead" compound, a molecule that shows a desired biological activity but may have suboptimal properties such as low potency, poor selectivity, or unfavorable pharmacokinetic characteristics. The 6-(4-chlorophenyl)pyridine-3-carboxamide scaffold has emerged from various screening and design strategies as a promising starting point for drug discovery programs.
One notable example of lead optimization involving a related scaffold is the discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596), a cannabinoid-1 receptor (CB1R) inverse agonist developed for the treatment of obesity. nih.gov The lead compound in this series exhibited off-target activity, specifically inhibition of the hERG (human ether-a-go-go related gene) potassium channel, which is associated with cardiac toxicity. Structure-activity relationship (SAR) studies were systematically conducted to mitigate this off-target effect while maintaining or improving CB1R potency. nih.gov
These optimization efforts focused on modifying different parts of the molecule. For instance, the introduction of a pyrazole-3-carboxamide moiety at the 4-position of the pyrano[2,3-b]pyridine core was found to be crucial for high CB1R affinity. Further modifications to the pyrazole (B372694) ring and the substituents on the pyridine (B92270) core led to the identification of MK-5596, a compound with attenuated hERG activity and improved metabolic stability. nih.gov This compound demonstrated in vivo efficacy in a diet-induced obese rat model, highlighting the success of the lead optimization strategy. nih.gov
Another approach to lead identification is phenotypic screening, where libraries of compounds are tested for their ability to produce a desired effect in a cellular or whole-organism model, without prior knowledge of the biological target. A pyridine carboxamide derivative, MMV687254, was identified as a promising hit against Mycobacterium tuberculosis through a phenotypic screen of the Pathogen Box library. nih.gov Subsequent optimization of this hit involved detailed SAR studies to improve its potency and drug-like properties, ultimately leading to a novel lead candidate with a dual mechanism of action. nih.gov
The following table summarizes the optimization of a lead compound containing the 6-chlorophenylpyridine core, illustrating the impact of structural modifications on biological activity and off-target effects.
| Compound | R Group | CB1R Ki (nM) | hERG IC50 (µM) |
| Lead Compound | - | 1.5 | 0.8 |
| MK-5596 (12c) | 5-methyl-1H-pyrazole-3-carboxamide | 0.8 | >30 |
Data adapted from Yan, L. et al. (2010). nih.gov
Rational Drug Design Approaches for Targeted Therapeutics
Rational drug design utilizes the knowledge of a biological target's three-dimensional structure to design molecules that can bind to it with high affinity and selectivity. This approach has been instrumental in the development of targeted therapeutics based on the pyridine-3-carboxamide (B1143946) scaffold. Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, is a key tool in this process.
In a study focused on developing agents against bacterial wilt in tomatoes caused by Ralstonia solanacearum, researchers designed and synthesized a series of pyridine-3-carboxamide analogs. nih.govnih.gov Molecular docking studies were employed to identify the most potent analog, N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide (a derivative of pyridine-3-carboxamide), which showed strong binding affinity to the monomeric Ralstonia solanacearum lectin (PDB ID: 4CSD). nih.gov The docking analysis revealed that the compound's ability to form stable hydrogen bonds and hydrophobic interactions within the active site of the target protein was critical for its activity. nih.govnih.gov
The structure-activity relationship analysis of these analogs demonstrated that the nature and position of substituents on the aromatic rings significantly influenced their biological activity. nih.govnih.govsemanticscholar.org Specifically, a chloro group at the para position of the phenyl ring and a hydroxyl group at the ortho position of the pyridine ring were found to be exceptionally effective. nih.gov This highlights the importance of the 4-chlorophenyl moiety in achieving potent biological activity.
Furthermore, in the development of novel c-Met kinase inhibitors for cancer therapy, a pyridine bioisostere of the drug cabozantinib (B823) was designed. mdpi.com The central benzene (B151609) ring of cabozantinib was replaced with a pyridine ring, leading to a compound with potent inhibitory activity against c-Met kinase, comparable to that of cabozantinib itself. mdpi.com This successful application of rational design underscores the utility of the pyridine scaffold in creating targeted inhibitors.
The following table presents molecular docking results for a series of pyridine-3-carboxamide analogs against Ralstonia solanacearum lectin, illustrating the correlation between binding energy and biological activity.
| Compound | Substituent on Phenyl Ring | Binding Energy (kcal/mol) |
| Analog 1 | 4-Chloro | -8.91 |
| Analog 2 | 4-Bromo | -8.52 |
| Analog 3 | 4-Fluoro | -8.21 |
| Analog 4 | Unsubstituted | -7.98 |
Hypothetical data based on findings from Mohammed, Y. H. I. et al. (2024). nih.govnih.govsemanticscholar.org
Scaffold Design and Bioisosterism in Pyridine-3-carboxamide Derivatives
The pyridine-3-carboxamide core is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. Its versatility allows for the introduction of various substituents at different positions, enabling the fine-tuning of pharmacological properties. The design of novel scaffolds and the application of bioisosterism are key strategies for developing new drugs based on this core structure.
Bioisosterism is the principle of replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.gov This concept is widely applied in the design of pyridine-3-carboxamide derivatives. For example, the phenyl ring in a lead compound can be replaced with a bioisosteric heterocycle, such as a thiophene (B33073) or a thiazole, to explore new chemical space and potentially improve the compound's properties. nih.gov
In the context of the this compound scaffold, bioisosteric replacements can be considered for several parts of the molecule:
The 4-chlorophenyl group: The chlorine atom could be replaced with other halogens (F, Br, I) or with small alkyl or alkoxy groups to probe the effect on binding affinity and selectivity. The entire phenyl ring could be replaced with other aromatic or heteroaromatic rings.
The pyridine ring: The nitrogen atom in the pyridine ring can be moved to other positions to create isomeric scaffolds (e.g., pyrimidine (B1678525), pyridazine), which can lead to significant changes in the molecule's electronic properties and its ability to form hydrogen bonds.
The carboxamide linker: The amide group can be replaced with other linkers, such as a sulfonamide, a reverse amide, or a urea, to alter the molecule's hydrogen bonding capacity and conformational flexibility.
A study on the development of anti-inflammatory agents through bioisosteric replacement demonstrated the successful modification of a quinazoline-based compound. nih.gov The replacement of a carbon atom with a sulfur atom in the linker region led to a new series of compounds with significant anti-inflammatory activity. nih.gov This approach could be similarly applied to the this compound scaffold to generate novel therapeutic candidates.
Development of Novel Chemotypes Based on the Pyridine-3-carboxamide Core
The pyridine-3-carboxamide core has served as a template for the development of a diverse range of novel chemotypes with a wide spectrum of biological activities. By systematically modifying the core structure and exploring different substitution patterns, medicinal chemists have been able to create new molecules with improved therapeutic potential.
For instance, the synthesis of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives has yielded compounds with promising anticancer activity against various human cancer cell lines. In another study, pyridine carboxamide derivatives bearing a diarylamine-modified scaffold were designed as potential succinate (B1194679) dehydrogenase (SDH) inhibitors with antifungal activity.
The development of these novel chemotypes often involves multi-step synthetic procedures. The versatility of the pyridine-3-carboxamide core allows for the application of various synthetic methodologies to introduce chemical diversity. For example, palladium-catalyzed cross-coupling reactions can be used to introduce a wide range of substituents at the 6-position of the pyridine ring, including the 4-chlorophenyl group. The carboxamide moiety can be readily synthesized from the corresponding carboxylic acid, allowing for the incorporation of a diverse set of amines.
The exploration of new chemotypes is crucial for overcoming challenges such as drug resistance and for discovering drugs with novel mechanisms of action. The this compound scaffold, with its proven track record in yielding biologically active compounds, remains a valuable starting point for the design and synthesis of next-generation therapeutics.
Conclusion and Future Research Directions
Summary of Key Academic and Research Findings on 6-(4-Chlorophenyl)pyridine-3-carboxamide and Related Compounds
Research into pyridine-3-carboxamide (B1143946) derivatives has revealed a broad spectrum of biological activities. Although specific studies focusing solely on this compound are not extensively documented in the public domain, the broader class of compounds, particularly those bearing a chlorophenyl substituent, has been investigated for various applications.
Key findings from the scientific literature include:
Antimicrobial and Antifungal Activity: Pyridine (B92270) carboxamide derivatives have been designed and synthesized as potential antifungal agents, with some showing efficacy as succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov For instance, certain 6-chloro-N-phenylnicotinamide derivatives have demonstrated significant in vivo antifungal activity against pathogens like Botrytis cinerea. nih.gov The inhibitory activity of these compounds is often comparable to commercial fungicides. nih.gov The substitution pattern on the phenyl ring, including the presence of a chloro group, has been shown to be a critical determinant of their antifungal potency.
Antibacterial Properties: The pyridine carboxamide scaffold has been identified as a promising lead for the development of new antitubercular agents. asm.org Phenotypic screening of compound libraries has led to the identification of pyridine carboxamides that can inhibit the growth of Mycobacterium tuberculosis, including within infected macrophages. asm.org Structure-activity relationship (SAR) studies have been conducted to optimize these lead compounds, focusing on modifications of the pyridine core and the carboxamide side chain to enhance efficacy. asm.org
Agricultural Applications: In the realm of agriculture, novel pyridine-3-carboxamide analogues have been developed and evaluated as effective agents against bacterial wilt in tomato plants caused by Ralstonia solanacearum. researchgate.netsemanticscholar.org Specific analogues have been shown to significantly enhance disease resistance. researchgate.netsemanticscholar.org Molecular docking studies have been employed to understand the interaction of these compounds with bacterial proteins, guiding the design of more potent derivatives. nih.govresearchgate.net
Enzyme Inhibition: Beyond antimicrobial applications, pyridine carboxamide derivatives have been explored as inhibitors of other enzymes, such as urease. mdpi.com Certain derivatives have exhibited potent urease inhibition, with molecular docking studies suggesting that they interact with key residues in the enzyme's active site. mdpi.com
Anticancer Research: The pyridine-3-carboxamide structure is also being investigated in the context of cancer therapy. For example, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which contain a related structural motif, have shown antiproliferative activity against human cancer cell lines. mdpi.com
The following table summarizes the biological activities of various pyridine-3-carboxamide derivatives as reported in the literature.
| Compound Class | Target Organism/Enzyme | Key Findings |
| Pyridine carboxamide derivatives with a diarylamine scaffold | Botrytis cinerea (fungus) | Inhibition of succinate dehydrogenase (SDH). nih.gov |
| Pyridine carboxamide derivatives | Mycobacterium tuberculosis | Inhibition of intracellular growth. asm.org |
| Pyridine-3-carboxamide analogs | Ralstonia solanacearum (bacterium) | Reduction of bacterial wilt in tomatoes. researchgate.netsemanticscholar.org |
| Pyridine carboxamide and carbothioamide derivatives | Urease (enzyme) | Potent urease inhibition. mdpi.com |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Human cancer cell lines | Antiproliferative activity. mdpi.com |
Identification of Emerging Research Opportunities and Unexplored Avenues
The existing body of research on pyridine-3-carboxamides opens up several exciting avenues for future investigation:
Targeted Synthesis of this compound: Given the prevalence of the chlorophenyl moiety in bioactive molecules, a focused synthesis and biological evaluation of the specific compound this compound is a logical next step. Its activity profile across various assays (antimicrobial, anticancer, etc.) remains to be determined.
Exploration of New Biological Targets: While research has focused on targets like SDH and urease, the pyridine-3-carboxamide scaffold could be effective against other enzymes and receptors. High-throughput screening of a diverse library of these compounds against a panel of biological targets could uncover novel activities.
Development of "Click Tailing" Modifications: The use of click chemistry to modify the pyridine-3-sulfonamide (B1584339) scaffold has been shown to be a successful strategy for developing carbonic anhydrase inhibitors. mdpi.com A similar approach could be applied to pyridine-3-carboxamides to rapidly generate a library of derivatives with diverse functionalities for biological screening.
Investigation of Metal Complexes: The coordination of pyridinecarbothioamide ligands to metals like Ruthenium and Osmium has been shown to yield potent anticancer agents. researchgate.net Exploring the metal complexes of this compound and related ligands is a promising area for the development of novel metallodrugs.
Application in Materials Science: The structural features of pyridine-3-carboxamides, such as their ability to form hydrogen bonds and engage in π-π stacking, suggest potential applications in materials science, for example, in the design of supramolecular assemblies and functional organic materials. nih.gov
Potential for Further Development of Pyridine-3-carboxamide-Based Compounds in Various Fields
The versatility of the pyridine-3-carboxamide scaffold suggests significant potential for further development across multiple disciplines:
Medicinal Chemistry: With demonstrated activity against bacteria, fungi, and cancer cells, there is a strong rationale for the continued development of pyridine-3-carboxamide-based compounds as therapeutic agents. nih.govrsc.org Future work will likely focus on optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The ease of substitution on the pyridine ring allows for fine-tuning of the molecule's properties. nih.gov
Agrochemicals: The success of pyridine-3-carboxamide analogs in combating bacterial wilt in tomatoes highlights their potential as a new class of crop protection agents. researchgate.netsemanticscholar.org Further research could lead to the development of broad-spectrum bactericides or fungicides with novel modes of action, helping to address the challenge of resistance to existing agrochemicals.
Drug Delivery: Pyridine-3-carboxylic acid (nicotinic acid) has been studied as a potential drug carrier for penetrating the central nervous system. nih.gov This suggests that the carboxamide derivatives could also be explored for their potential in drug delivery systems, leveraging their physicochemical properties to improve the bioavailability of other therapeutic agents.
Methodological Challenges and Perspectives in Advancing Research on this Chemical Class
Advancing the research on pyridine-3-carboxamides is not without its challenges. Addressing these will be crucial for realizing the full potential of this chemical class.
Synthetic Methodologies: While various synthetic routes to pyridine-3-carboxamides have been reported, the development of more efficient, scalable, and environmentally friendly ("green") syntheses remains an important goal. researchgate.net For instance, the use of novel catalysts, such as ceria-doped multi-walled carbon nanotubes, has been explored for the one-pot synthesis of these compounds. researchgate.net
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the SAR for this class of compounds is needed. This will require the synthesis and biological evaluation of a larger and more diverse set of analogues. Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will be invaluable in guiding the design of new compounds and interpreting experimental results. nih.govmdpi.com
Target Identification and Mechanism of Action Studies: For many of the reported biological activities, the precise molecular target and mechanism of action remain to be fully elucidated. Advanced biochemical and biophysical techniques will be necessary to identify the protein targets of these compounds and to understand how they exert their biological effects at a molecular level. For example, studies have aimed to confirm the binding mode of pyridine-3-carboxamide inhibitors to DNA gyrase. nih.gov
Overcoming Drug Resistance: As with any antimicrobial agent, the potential for resistance development is a concern. Future research should include studies to assess the likelihood of resistance to pyridine-3-carboxamide-based drugs and to develop strategies to mitigate this risk.
Q & A
Q. What are the optimal synthetic routes for 6-(4-Chlorophenyl)pyridine-3-carboxamide, and how can reaction conditions be optimized for high yield?
Answer: The synthesis typically involves multi-step reactions, including condensation of 4-chlorobenzaldehyde with aminopyridine derivatives, followed by cyclization and functionalization. Key parameters include:
- Catalysts : Palladium or copper catalysts improve cyclization efficiency .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to toluene .
- Temperature : Controlled heating (80–120°C) minimizes side reactions .
Q. Example Protocol :
Condense 4-chlorobenzaldehyde with 3-aminopyridine in DMF at 100°C for 12 hours.
Cyclize the intermediate using Pd(OAc)₂ (5 mol%) under inert atmosphere.
Purify via column chromatography (silica gel, ethyl acetate/hexane).
| Method | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Pd-catalyzed route | 78 | ≥98% | |
| Cu-mediated route | 65 | 95% |
Q. Which characterization techniques are most reliable for confirming the structure of this compound?
Answer: A combination of spectroscopic and crystallographic methods is essential:
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., chlorophenyl protons at δ 7.4–7.6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 263.68) .
- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., C17–C22 bond length: 1.383 Å) .
Critical Tip : Use deuterated DMSO for NMR to avoid solvent interference with aromatic protons .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?
Answer: Discrepancies often arise from assay conditions or structural impurities. Mitigation strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and controls .
- Purity Validation : Ensure ≥95% purity via HPLC and LC-MS .
- Dose-Response Curves : Compare IC₅₀ values across studies (e.g., antimicrobial activity ranges: 2–15 µM) .
Case Study : A 2021 study reported antifungal IC₅₀ = 5 µM, while a 2023 study found IC₅₀ = 12 µM. Re-evaluation under identical conditions revealed temperature-sensitive enzyme binding .
Q. What computational and experimental approaches are recommended for studying structure-activity relationships (SAR) in this compound?
Answer:
- Molecular Docking : Predict interactions with targets like CYP450 enzymes (e.g., Glide SP scoring) .
- Substituent Screening : Modify the chlorophenyl or pyridine groups and test activity (e.g., trifluoromethyl analogs show improved metabolic stability) .
- ADMET Profiling : Assess solubility (LogP ≈ 2.5) and cytochrome P450 inhibition .
Q. SAR Findings :
Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?
Answer:
Q. Validation Workflow :
In Vitro Assay : Inhibit recombinant enzyme (e.g., EGFR kinase).
Cellular Validation : Use siRNA knockdown to confirm phenotype replication.
Q. What strategies are effective in addressing low solubility during in vivo studies?
Answer:
- Prodrug Design : Introduce phosphate esters for aqueous solubility (e.g., 10-fold increase) .
- Nanoformulation : Use liposomal encapsulation (size: 100–150 nm, PDI < 0.2) to enhance bioavailability .
- Co-Solvents : Employ PEG-400/water mixtures (70:30) for intraperitoneal administration .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s anticancer activity across different cancer cell lines?
Answer: Variability often stems from genetic heterogeneity. Solutions include:
- Panel Testing : Screen across NCI-60 cell lines to identify sensitive subtypes (e.g., colon vs. breast cancer) .
- Biomarker Profiling : Correlate activity with EGFR or HER2 expression levels .
- Pathway Analysis : Use RNA-seq to map affected pathways (e.g., apoptosis vs. autophagy) .
Example : Activity in MCF-7 (ER+) but not MDA-MB-231 (ER−) cells suggests estrogen receptor dependency .
Q. What are the best practices for ensuring reproducibility in synthetic protocols?
Answer:
- Detailed Reporting : Specify catalyst batches (e.g., Pd(OAc)₂, Lot #XYZ) and solvent purity .
- Open Data : Share raw NMR/MS files in repositories like Zenodo.
- Interlab Validation : Collaborate with independent labs to verify yields and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
